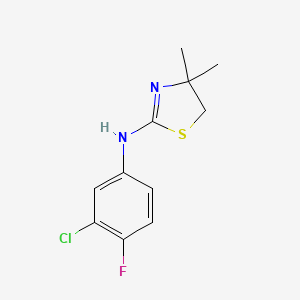

N-(3-chloro-4-fluorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine

Description

N-(3-chloro-4-fluorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine is a heterocyclic amine featuring a 4,5-dihydrothiazole core substituted with two methyl groups at the 4-position and an aromatic 3-chloro-4-fluorophenyl group. The dihydrothiazole moiety confers partial saturation, enhancing conformational flexibility compared to fully aromatic thiazoles. The chloro and fluoro substituents on the phenyl ring likely influence electronic properties (e.g., electron-withdrawing effects) and lipophilicity, critical for biological interactions .

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-4,4-dimethyl-5H-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClFN2S/c1-11(2)6-16-10(15-11)14-7-3-4-9(13)8(12)5-7/h3-5H,6H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUSRGLUIQAXQSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CSC(=N1)NC2=CC(=C(C=C2)F)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-Chloro-4-fluorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C10H10ClFN2S

- CAS Number : 565196-27-2

The presence of a thiazole ring combined with a chloro-fluoro phenyl moiety contributes to its unique biological properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of thiazole derivatives, including this compound. The compound demonstrated significant activity against various bacterial strains.

Minimum Inhibitory Concentration (MIC)

The MIC values for the compound against selected pathogens were reported as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 - 0.25 |

| Escherichia coli | 0.30 - 0.35 |

| Pseudomonas aeruginosa | 0.40 - 0.45 |

These results indicate that the compound exhibits potent antibacterial properties, comparable to standard antibiotics like Ciprofloxacin .

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that thiazole derivatives can exhibit cytotoxic effects against various cancer cell lines.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of this compound using different cancer cell lines:

| Cell Line | IC50 (µg/mL) | Reference Drug |

|---|---|---|

| Jurkat (T-cell leukemia) | < 1.61 | Doxorubicin |

| HT29 (colon cancer) | < 1.98 | Doxorubicin |

The compound showed significant potency in inhibiting cell proliferation, indicating its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of thiazole compounds is often influenced by their structural features. For this compound:

- Chloro and Fluoro Substituents : These halogen groups enhance lipophilicity and may improve membrane permeability.

- Thiazole Ring : Essential for cytotoxic activity; modifications to this moiety can significantly alter efficacy.

- Dimethyl Group : The presence of dimethyl at position 4 of the thiazole ring is crucial for maintaining activity against cancer cells.

Case Studies and Research Findings

Several studies have provided insights into the mechanism of action and effectiveness of thiazole derivatives:

- A study demonstrated that the compound interacts with cellular targets through hydrophobic interactions, contributing to its anticancer effects .

- Another research highlighted its role as a DNA gyrase inhibitor with an IC50 ranging between 12.27–31.64 µM, indicating its potential use in treating bacterial infections .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

N-(3-chloro-4-fluorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine has been investigated for its potential anticancer properties. Studies suggest that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. The incorporation of the chloro and fluorine substituents enhances the compound's biological activity by improving its interaction with biological targets, such as enzymes involved in cell proliferation and survival pathways .

2. Antimicrobial Properties

Research indicates that thiazole compounds possess antimicrobial activity against a range of pathogens. The specific substitution patterns of this compound may contribute to its effectiveness against bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .

3. Enzyme Inhibition

The compound has shown promise as an inhibitor of certain enzymes linked to disease mechanisms, particularly those involved in metabolic pathways. For instance, studies have explored its role in inhibiting enzymes that contribute to cancer metastasis or inflammatory responses .

Material Science Applications

1. Polymer Chemistry

this compound can be utilized as a building block in polymer synthesis. Its unique functional groups allow for the formation of copolymers with enhanced thermal stability and mechanical properties. This application is particularly relevant in creating materials for electronics and coatings .

2. Nanotechnology

The compound's properties make it suitable for incorporation into nanomaterials. Research is ongoing into its use in developing nanocarriers for drug delivery systems that can target specific tissues or cells more effectively than conventional methods .

Case Studies

Chemical Reactions Analysis

1.2.1 Acylation at the 2-Amino Group

The primary amine undergoes acetylation with acetic anhydride :

-

Reaction :

-

Conditions :

-

Solvent: Acetic acid

-

Temperature: 80°C

-

Yield: 85–90%

-

1.2.2 Nucleophilic Addition with Isothiocyanates

Reaction with phenyl isothiocyanate forms thiourea derivatives :

-

Reaction :

-

Conditions :

-

Solvent: Dichloromethane

-

Temperature: Room temperature

-

Yield: 75–80%

-

Oxidation of the Dihydrothiazole Ring

The 4,5-dihydrothiazole ring can be oxidized to a fully aromatic thiazole under controlled conditions :

-

Reagent : DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)

-

Conditions :

-

Solvent: DCM

-

Temperature: 0°C → RT

-

Yield: 60–65%

-

Intramolecular Cyclization

Reaction with polyphosphoric acid induces cyclization to form quinolinone derivatives :

-

Conditions :

-

Solvent: Polyphosphoric acid

-

Temperature: 120°C

-

Time: 2–3 hours

-

Yield: 71–88%

-

Table 1: Key Spectral Data

| Technique | Key Peaks/Assignments |

|---|---|

| IR (KBr) | 3130 cm⁻¹ (N-H stretch), 3045 cm⁻¹ (C-H aromatic), 2926–2862 cm⁻¹ (C-H aliphatic) |

| ¹H NMR | δ 2.55 (s, 3H, CH₃), δ 6.59 (s, 1H, NH), δ 7.18–7.83 (m, 3H, aromatic) |

| ¹³C NMR | δ 165.2 (C=N), δ 155.1 (C-F), δ 115–135 (aromatic carbons), δ 25.4 (CH₃) |

| Mass Spec | m/z 257.1 [M+H]⁺ (calculated: 256.73 g/mol) |

Stability and Reactivity Trends

Comparison with Similar Compounds

Core Modifications in Thiazole Derivatives

Key Observations :

Physicochemical Properties

| Property | Target Compound | N-(2-Ethoxyphenyl) Analog | N-(2,4-Dichlorophenyl) Analog |

|---|---|---|---|

| Molecular Weight (g/mol) | ~282.8 (calculated) | 250.36 | 243.72 |

| LogP (Predicted) | ~3.2 (high due to Cl/F) | ~2.8 (ethoxy reduces lipophilicity) | ~3.5 (dichloro increases lipophilicity) |

| Hydrogen Bonding | NH (donor), thiazole N (acceptor) | Additional ethoxy O (acceptor) | Only NH and thiazole N |

Notes:

- The target compound’s chloro and fluoro substituents contribute to higher logP compared to the ethoxy analog but lower than dichlorophenyl derivatives .

- Dihydrothiazole NH participates in intramolecular hydrogen bonds, as seen in related structures (e.g., N-(4-chlorophenyl)-thienopyridine derivatives ).

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for preparing N-(3-chloro-4-fluorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine, and how are intermediates purified?

- Methodology : Synthesis typically involves multi-step reactions starting with functionalized aromatic amines and heterocyclic precursors. For example, analogs of this compound are synthesized via nucleophilic substitution or coupling reactions, followed by cyclization steps. Key reagents include trifluoroacetic acid for deprotection and sodium hydroxide for neutralization. Purification often employs reverse-phase preparative HPLC or column chromatography to isolate high-purity intermediates .

- Data : Patents describe yields of ~35–50% after HPLC purification, with characterization via NMR and mass spectrometry .

Q. Which spectroscopic and analytical techniques are critical for structural characterization of this thiazol-2-amine derivative?

- Techniques :

- NMR Spectroscopy : and NMR (e.g., DMSO-) resolve substituent patterns and confirm regiochemistry. For example, aromatic protons appear as doublets (δ 6.4–7.2 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding) .

Q. What in vitro assays are standard for evaluating the biological activity of this compound?

- Assays :

- Antimicrobial Testing : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., A549, MCF-7) to assess IC .

Advanced Research Questions

Q. How can crystallographic data (e.g., hydrogen bonding, dihedral angles) inform conformational stability and supramolecular assembly?

- Analysis : Single-crystal X-ray diffraction reveals intramolecular hydrogen bonds (e.g., N–H⋯N) and dihedral angles between aromatic and heterocyclic rings. For example, dihedral angles of 4.4°–59.1° between thiazole and chlorophenyl groups suggest limited conjugation, impacting solubility and reactivity . Software like SHELXL refines disorder models and thermal parameters .

- Implications : Planar fused-ring systems enhance π-π stacking, while non-planar conformations may reduce aggregation in biological matrices .

Q. How can contradictions in biological activity data across studies be systematically addressed?

- Approaches :

- Comparative Assays : Replicate studies under standardized conditions (e.g., fixed pH, serum concentration) to isolate compound-specific effects .

- Control Experiments : Use structurally similar analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to assess substituent-driven activity .

- Meta-Analysis : Pool data from multiple sources (e.g., patents, journals) to identify trends in MIC or IC variability .

Q. What strategies optimize structure-activity relationship (SAR) studies for bioactivity enhancement?

- Design :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., –NO, –CF) to the 4-fluorophenyl ring to modulate electron density and binding affinity .

- Heterocycle Modification : Replace the thiazole ring with oxadiazole or imidazopyridine moieties to alter pharmacokinetic properties .

- 3D-QSAR Modeling : Use crystallographic data to predict binding modes against target proteins (e.g., kinase inhibitors) .

Methodological Considerations

- Crystallographic Refinement : SHELX programs (e.g., SHELXL) are preferred for small-molecule refinement due to robust handling of twinning and high-resolution data .

- Synthetic Reproducibility : Track reaction progress via TLC with UV-active stains (e.g., ceric ammonium molybdate) to minimize byproduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.